molecular formula C8H7N3O2 B1337626 2-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 34165-09-8

2-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1337626
CAS No.: 34165-09-8
M. Wt: 177.16 g/mol
InChI Key: LVRXPSDDBLDBJT-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Versatile Reactions for Structural Diversity

Bazin et al. (2013) discussed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, which led to the development of compounds with potential utility in creating diverse molecular structures. The study explored Suzuki–Miyaura cross-coupling reactions, highlighting the significance of the nitro group in facilitating chlorine displacement and opening routes to various products derived from imidazo[1,2-a]pyridine (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Synthesis of Fused Triazines

Zamora et al. (2004) investigated the imidazo[1,2-a]pyridine system as a synthon for constructing fused triazines, a structure with potential biological activity. This process involved treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, leading to substituted nitro carboxamidoimidazopyridines. The study underscores the potential of imidazo[1,2-a]pyridine derivatives in synthesizing biologically relevant compounds (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Novel Scaffolds and Antiproliferative Activity

Zhang et al. (2019) presented a new strategy for constructing the 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, providing rapid access to new libraries of compounds. This research not only expands the structural diversity of imidazo[1,2-a]pyridine derivatives but also identifies compounds with antiproliferative activity against human colon cancer cell lines, suggesting a potential application in cancer research (Zhang, El Bouakher, Lévaique, Bignon, Retailleau, Alami, & Hamze, 2019).

Regioselective Synthesis

Monir et al. (2014) achieved a unique iron-catalyzed oxidative diamination of nitroalkene with 2-aminopyridine for the regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines. This method introduces a novel approach for the synthesis of 2-nitroimidazo[1,2-a]pyridines, demonstrating the catalytic versatility of iron in facilitating regioselective synthesis under mild conditions (Monir, Bagdi, Ghosh, & Hajra, 2014).

Radiolabeling and Biodistribution Studies

Wang et al. (2012) reported on the synthesis, radiolabeling, and biodistribution of [99mTc(CO)3(MN-TZ-BPA)]+ in tumor-bearing mice. The study highlights the application of 2-methyl-5-nitroimidazole derivatives in developing radiolabeled compounds for potential use in diagnostic imaging and tumor targeting, providing insights into the pharmacokinetic profile and tumor targeting efficacy of radiolabeled nitroimidazoles (Wang, Tian, Duan, Yang, Mao, Tan, & Wu, 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for “2-Methyl-3-nitroimidazo[1,2-a]pyridine” are not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine derivatives are being explored for their potential in various applications, including as antileishmanial derivatives .

Properties

IUPAC Name

2-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-8(11(12)13)10-5-3-2-4-7(10)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRXPSDDBLDBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491844
Record name 2-Methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34165-09-8
Record name 2-Methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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